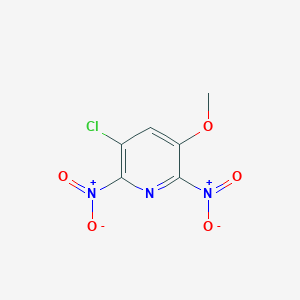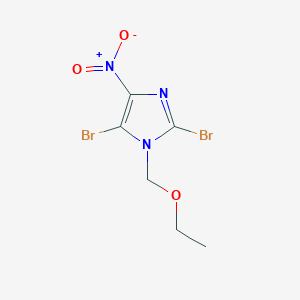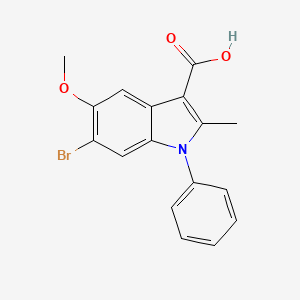
3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine (3C2(DCM)5(TFM)P) is an organic compound that has been extensively studied in recent years due to its potential applications in various fields. It is a halogenated pyridine derivative, meaning that it contains a nitrogen atom with four attached hydrogen atoms and one attached chlorine atom. This compound is of particular interest due to its unique properties, including its low toxicity and its ability to act as a catalyst for a variety of chemical reactions.
Aplicaciones Científicas De Investigación
Pesticide Synthesis : 3-Chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine is widely used in synthesizing pesticides. Various processes for synthesizing this compound have been reviewed, highlighting its importance in modern agrochemicals (Lu Xin-xin, 2006).
Structural and Spectroscopic Characterization : The compound has been studied for its potential as an antithyroid drug. Its interaction with molecular iodine was examined, providing insights into its structural and spectroscopic properties (Chernov'yants et al., 2011).
Fungicide Development : It forms the basis of the fungicide fluazinam, with studies detailing its molecular structure and how it forms chains and a three-dimensional network through various intermolecular interactions (Jeon et al., 2013).
Chemical Manipulation and Reactions : Research has demonstrated its versatility in chemical reactions, such as halogen shuffling and electrophilic substitutions, making it a valuable compound for further chemical manipulation (Mongin et al., 1998).
Organic Process Research : The compound undergoes mono- or dicarbonylation in the presence of carbon monoxide and a palladium catalyst, showing its potential in organic synthesis and process research (Crettaz et al., 2001).
Insecticide Intermediate : It serves as an important intermediate for tefluthrin, an insecticide used to control soil insect pests in various crops. This highlights its utility in developing effective insect control solutions (Liu et al., 2006).
Regioexhaustive Functionalization : The compound has been used to test concepts of regioexhaustive functionalization, demonstrating its utility in organic chemistry and synthesis research (Cottet & Schlosser, 2004).
Mecanismo De Acción
3-Chloro-2-(trifluoromethyl)pyridine is used for the structure-based design of novel HCV NS5B thumb pocket 2 allosteric inhibitors with a quinazolinone chemotype . This suggests that it may interact with the HCV NS5B protein, although the exact mechanism of action is not specified in the search results.
Propiedades
IUPAC Name |
3-chloro-2-(dichloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3F3N/c8-4-1-3(7(11,12)13)2-14-5(4)6(9)10/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYJIDXRAQIUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)
![5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione](/img/structure/B3033635.png)
![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)

![{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}(2,4-dichlorophenyl)methanone](/img/structure/B3033638.png)







![N-[(2R)-2-hydroxy-2-phenylethyl]benzamide](/img/structure/B3033654.png)

